Comparative Aldehyde Dehydrogenase Inhibition: Bromophenyl vs. Chlorophenyl Piperidinyl Propanones
The chlorophenyl analog of this compound, 1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone, has been characterized as a covalent inhibitor of aldehyde dehydrogenase (ALDH) isoforms. Reported IC50 values are 6.8 μM for ALDH1A1 and 8.3 μM for ALDH2 [1]. Direct quantitative data for the bromophenyl derivative (CAS 13552-49-3) against ALDH isoforms is not available in the peer-reviewed literature. However, the bromophenyl analog presents a distinct halogen substitution that alters electronic properties, steric bulk, and leaving group potential relative to the chlorophenyl variant, which may influence both covalent binding kinetics and isoform selectivity profiles. Researchers requiring ALDH inhibition should evaluate the bromophenyl derivative as a potential alternative scaffold with differentiated physicochemical properties.
| Evidence Dimension | ALDH1A1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not available (direct data absent) |
| Comparator Or Baseline | 1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone: IC50 = 6.8 μM |
| Quantified Difference | Not quantifiable due to absent target data |
| Conditions | ALDH1A1 isoform; pH and temperature not specified in publication |
Why This Matters
This identifies the bromophenyl derivative as an underexplored scaffold within a validated chemotype series, offering potential differentiation in covalent inhibitor design.
- [1] Khanna M, Chen CH, Kimble-Hill A, Parajuli B, Perez-Miller S, Baskaran S, Kim J, Dria K, Vasiliou V, Mochly-Rosen D, Hurley TD. Discovery of a novel class of covalent inhibitor for aldehyde dehydrogenases. J Biol Chem. 2011;286:43486-43494. View Source
